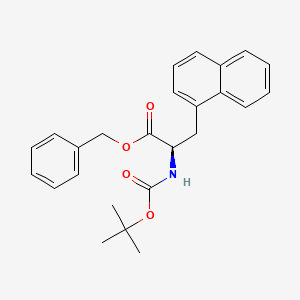
(R)-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester typically involves the protection of the amino group of the amino acid with a Boc group, followed by esterification of the carboxylic acid group with benzyl alcohol. The reaction conditions often include the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The naphthalene ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.
Oxidation: Hydroxylated or carbonylated derivatives of the naphthalene ring.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The naphthalene ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active intermediates .
Comparison with Similar Compounds
Similar Compounds
®-2-tert-Butoxycarbonylamino-3-phenylpropionic acid benzyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.
®-2-tert-Butoxycarbonylamino-3-indolylpropionic acid benzyl ester: Contains an indole ring instead of a naphthalene ring.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance .
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-22(23(27)29-17-18-10-5-4-6-11-18)16-20-14-9-13-19-12-7-8-15-21(19)20/h4-15,22H,16-17H2,1-3H3,(H,26,28)/t22-/m1/s1 |
InChI Key |
KLALCPYPHLVAEB-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















